molecular formula C9H8N2O3 B1330632 2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 87544-89-6

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione

Cat. No.: B1330632
CAS No.: 87544-89-6
M. Wt: 192.17 g/mol
InChI Key: ITFZLVNLVANCEJ-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring, with a hydroxyethyl substituent at the 2-position.

Scientific Research Applications

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione has several scientific research applications:

Biochemical Analysis

Biochemical Properties

2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione has been used to construct five donor–acceptor type conjugated polymers . It acts as an electron acceptor in these polymers . The electrochromic properties of these polymers were studied, showing that the polymers exhibit a range of colours from orange to red and magenta in the neutral state, and switch to blue, green, and yellow, upon applying positive voltages .

Cellular Effects

. Biological investigations have shown that pyrrolo [3,4- c ]pyridines can be used to treat diseases of the nervous and immune systems .

Molecular Mechanism

. This suggests that it may interact with biomolecules in a way that influences electron transfer processes.

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

, suggesting that it may be involved in electron transfer processes.

Transport and Distribution

, suggesting that it may be transported and distributed in a manner that influences electron transfer processes.

Subcellular Localization

, suggesting that it may localize to areas of the cell where electron transfer processes occur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione typically involves the Diels-Alder reaction. One common method involves the cycloaddition of 4-methoxy-1,3-oxazoles with maleimide derivatives. The starting materials, such as 4-methoxyoxazoles, are synthesized through a series of steps including the condensation of amides with chloral, followed by cyclization in the presence of sodium methoxide in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is unique due to its specific hydroxyethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with tailored functionalities.

Properties

IUPAC Name

2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-4-3-11-8(13)6-1-2-10-5-7(6)9(11)14/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFZLVNLVANCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)N(C2=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321413
Record name 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87544-89-6
Record name NSC374808
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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